Nimbosone

描述

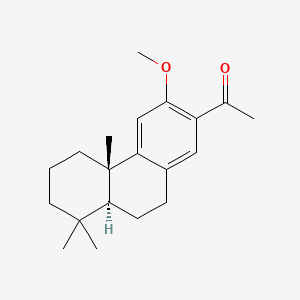

Structure

3D Structure

属性

CAS 编号 |

19889-21-5 |

|---|---|

分子式 |

C20H28O2 |

分子量 |

300.4 g/mol |

IUPAC 名称 |

1-[(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]ethanone |

InChI |

InChI=1S/C20H28O2/c1-13(21)15-11-14-7-8-18-19(2,3)9-6-10-20(18,4)16(14)12-17(15)22-5/h11-12,18H,6-10H2,1-5H3/t18-,20+/m0/s1 |

InChI 键 |

CAMSIQFCDJQXMD-AZUAARDMSA-N |

SMILES |

CC(=O)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |

手性 SMILES |

CC(=O)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC |

规范 SMILES |

CC(=O)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |

外观 |

Solid powder |

其他CAS编号 |

19889-21-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Nimbosone; |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Nimbosone is a naturally occurring compound found in various plant species, with a notable presence in certain trees and conifers. ontosight.ai Its distribution is primarily linked to the geographic ranges of these botanical sources.

Azadirachta indica (Neem) as a Primary Source of this compound

Azadirachta indica, commonly known as Neem, is a significant source of this compound. amazonaws.comresearchgate.netknapsackfamily.comgenaqua.org This medicinal plant, native to the Indian subcontinent, is a rich reservoir of various phytochemicals, including terpenoids, which are considered its major medicinal components. amazonaws.comresearchgate.net this compound has been isolated from different parts of the Neem tree, including the stem bark and root. amazonaws.comresearchgate.netamazonaws.comacs.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.com Studies on the chemical constituents of Neem have consistently identified this compound among the diterpenoids present. amazonaws.comresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netmdpi.comncat.eduresearchgate.net

Identification of this compound in Plant Resins and Conifers

This compound is also found in plant resin, particularly in conifers. ontosight.ai Conifer resins are complex mixtures primarily composed of monoterpenes, sesquiterpenes, and resin acids. pensoft.net While the search results confirm the presence of this compound in conifers and plant resins, specific details regarding its identification and concentration within these sources are less extensively detailed compared to its presence in Azadirachta indica. ontosight.aidokumen.pub Conifers, widespread throughout the northern hemisphere, produce essential oils and oleoresins of commercial significance. researchgate.net Resins in conifers serve a protective role against external dangers, including microorganisms. pensoft.net

Other Documented Plant Families and Species Containing this compound

Beyond Azadirachta indica and conifers, the presence of this compound in other plant families and species is also documented. While the search results primarily emphasize Neem as a source, some indicate that this compound, as a diterpenoid, belongs to a class of compounds found in a diverse range of plants. ontosight.aiamazonaws.comresearchgate.net Further detailed research would be needed to comprehensively list all documented plant sources of this compound outside of Neem and conifers.

Advanced Extraction Techniques from Plant Biomass

The isolation of this compound from its botanical sources typically involves various extraction and purification techniques. ontosight.ai The goal of extraction is to selectively separate the desired compound from the complex plant matrix.

Solvent-Based Extraction Optimization

Solvent-based extraction is a common method for isolating bioactive compounds from plant materials. The choice of solvent is crucial and often depends on the polarity of the target compound. For diterpenoids like this compound, various organic solvents can be employed. mdpi.comresearchgate.net Ethanol (B145695), for instance, is considered a suitable solvent for extracting bioactive compounds from Neem due to its effectiveness and generally recognized as safe (GRAS) status. mdpi.com The optimization of solvent-based extraction involves factors such as solvent type, concentration, temperature, time, and the ratio of solvent to plant material. greenpharmacy.info Research findings often detail specific solvent systems and conditions used for the isolation of this compound from Neem bark, frequently involving percolation with solvents like ethanol followed by partitioning with other organic solvents such as ethyl acetate (B1210297) and hexane (B92381) for further separation and purification. researchgate.net

Emerging Green Extraction Methodologies

In recent years, there has been a growing interest in developing green extraction techniques to minimize the environmental impact and improve the sustainability of natural product isolation. ceon.rsencyclopedia.pubmdpi.comresearchgate.net These techniques aim to reduce or eliminate the use of hazardous organic solvents and decrease energy consumption. mdpi.comresearchgate.net Emerging green extraction methodologies include techniques such as supercritical fluid extraction (SFE), subcritical water extraction (SWE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). greenpharmacy.infoencyclopedia.pubmdpi.com While these methods are being explored for extracting various bioactive compounds from plant biomass, specific detailed research findings on the application of these advanced green techniques specifically for the extraction of this compound were not prominently detailed in the provided search results. However, the principles of these techniques, such as using eco-friendly solvents like supercritical CO2 or water under subcritical conditions, or utilizing physical forces like ultrasound and microwaves to enhance extraction efficiency, are relevant to the future development of sustainable this compound isolation methods. researchgate.netgreenpharmacy.infoencyclopedia.pubmdpi.com

Chromatographic and Purification Strategies for this compound Isolation

Following initial extraction and fractionation, chromatographic techniques are essential for isolating and purifying this compound from complex mixtures of natural compounds. Various chromatographic approaches, ranging from traditional methods to more advanced techniques, can be applied.

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography (Prep LC) is a widely used technique for the purification of compounds on a larger scale than analytical chromatography. interchim.comnih.govvogel-professional-education.degilson.comresearchgate.net It separates compounds based on their differential affinities for a stationary phase and a mobile phase. interchim.com Prep LC is crucial for isolating desired compounds from impurities and contaminants in natural extracts. gilson.com

Thin Layer Chromatography (TLC) can serve as a predictive tool and optimization method for preparative column liquid chromatography. interchim.comvogel-professional-education.de In the isolation of this compound from the stem bark of Azadirachta indica, preparative TLC has been employed. researchgate.net Specifically, preparative thick layer chromatography using Al₂O₃ as the adsorbent and a solvent system of hexane-EtOAc (8.5:1.5) was utilized to purify this compound from the hexane-insoluble, EtOAc-hexane-soluble fraction of the neutral extract. researchgate.net

Countercurrent Chromatography Approaches

Countercurrent Chromatography (CCC), also known as Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatographic technique valuable for the separation and purification of natural products. mdpi.combiopharminternational.comglobalresearchonline.netchromatographyonline.com Unlike traditional chromatography, CCC utilizes a liquid stationary phase that is held in place by a centrifugal force, eliminating the need for a solid support. mdpi.combiopharminternational.comglobalresearchonline.netchromatographyonline.com This absence of a solid support avoids potential issues such as irreversible adsorption of the sample, which can be a limitation in other chromatographic methods. globalresearchonline.netchromatographyonline.com

CCC involves the partition of solutes between two immiscible liquid phases. mdpi.comglobalresearchonline.netchromatographyonline.com While the name "countercurrent chromatography" is used, in most systems, only the mobile phase is pumped through the stationary liquid phase. mdpi.comchromatographyonline.com This technique is considered versatile and can be operated in various modes, making it suitable for isolating bioactive natural products. chromatographyonline.com Although CCC is a relevant technique for isolating natural products like diterpenes, specific detailed applications of countercurrent chromatography solely for the isolation of this compound were not found in the provided information.

Crystallization and Recrystallization Methods for Purity Enhancement

Crystallization and recrystallization are purification techniques that rely on the differences in solubility of a compound and its impurities in a given solvent at different temperatures. youtube.com These methods are typically applied to solidify compounds that have already achieved a certain level of purity through initial isolation steps. youtube.com

Crystallization involves dissolving the impure solid in a hot solvent and then cooling the solution, causing the desired compound to crystallize out while impurities remain dissolved in the mother liquor. Recrystallization is a repeated crystallization process to further enhance purity. While detailed procedures specifically for this compound recrystallization are not extensively described in the provided snippets, one study noted that this compound was "crystallized from MeOH as irregular plates" during its isolation process. researchgate.net This indicates that crystallization from methanol (B129727) has been used as a purification step for this compound.

Advanced Structural Elucidation and Stereochemical Assignment of Nimbosone

Spectroscopic Techniques for Definitive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool in organic chemistry for determining the structure of molecules. For Nimbosone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been integral to its structural assignment. mdpi.com Analysis of NMR spectra provides detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments, neighboring atoms, and spatial relationships.

Limited 1H-NMR and Infrared (IR) spectroscopic data for this compound have been reported. The IR spectrum displayed characteristic absorption bands indicating the presence of hydroxyl (OH), carbon-hydrogen (C-H), and carbonyl groups (specifically six-membered and α,β-unsaturated carbonyls). biocrick.com The 1H-NMR spectrum showed singlet signals corresponding to methyl protons and signals attributable to olefinic protons. biocrick.com

| Spectroscopic Data Type | Observation |

| IR Spectroscopy | Absorption bands at 3600-3100 cm⁻¹ (OH), 2900 cm⁻¹ (C-H), 1710-1680 cm⁻¹ (C=O, six-membered and α,β-unsaturated) biocrick.com |

| ¹H-NMR Spectroscopy | Singlets for methyl protons (e.g., at δ 0.86, 1.19, and 1.43) biocrick.com |

| Signals for olefinic protons (e.g., at δ 6.66 and 7.93) biocrick.com |

High-field NMR magnets are crucial for obtaining high-resolution spectra, which is essential for the analysis of complex molecules like diterpenoids. While the use of high-field NMR is a standard practice in modern natural product structure elucidation, specific details regarding the magnetic field strength used for the analysis of this compound are not explicitly detailed in the provided sources. However, the successful elucidation of its structure implies the use of instrumentation capable of resolving the signals from its complex proton and carbon networks.

Two-dimensional NMR spectroscopy has been specifically mentioned as being used in the structural elucidation of this compound. mdpi.com These techniques provide through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlation information, allowing for the mapping of the carbon-hydrogen framework and the determination of connectivity and relative stereochemistry. While 2D NMR was applied, the specific pulse sequences (such as COSY, HSQC, HMBC, or NOESY) utilized explicitly for this compound's structural assignment are not individually detailed in the available information. However, these experiments are fundamental to unambiguously establishing the structure of complex natural products. mdpi.com

Cryogenic probe technology enhances NMR sensitivity by reducing thermal noise. This is particularly beneficial when dealing with limited sample quantities or dilute solutions, often encountered with natural products isolated from plant sources. While cryogenic probes are commonly employed in advanced NMR studies to improve data quality and reduce experimental time, the specific application of this technology to the elucidation of this compound is not explicitly stated in the provided search results.

Solid-state NMR is valuable for analyzing solid or semi-solid samples, which can be useful for compounds that are difficult to crystallize or are part of a complex matrix. However, the available information on this compound's structural elucidation focuses on techniques typically applied to compounds in solution. There is no specific mention of solid-state NMR being used for the structural determination of this compound in the provided sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and structural fragments. Electrospray ionization mass spectrometry (ESI-MS) has been utilized in the structural elucidation of terpenoids, including those from Azadirachta indica, which encompasses this compound. mdpi.com Analysis of the mass spectrum of this compound would yield its molecular ion peak, confirming its molecular weight, and fragmentation ions, providing clues about the substructures present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Assignment

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for accurately determining the molecular formula of a compound by measuring its exact mass. For this compound, HRMS analysis has been employed to confirm its elemental composition. One study reported an HRMS (EI) m/z of 302.2278, which was calculated for a molecular formula of C₂₀H₃₀O₂ (calculated 302.2246). biosciencedbc.jp Another source lists this compound with a molecular weight of 300.4 g/mol and a molecular formula of C₂₀H₂₈O₂. researchgate.netplantaedb.com The discrepancy in reported molecular formulas (C₂₀H₃₀O₂ vs C₂₀H₂₈O₂) and corresponding exact masses/molecular weights highlights the importance of rigorous HRMS analysis in confirming the precise elemental composition of isolated natural products.

| Technique | Ionization Mode | Measured m/z | Calculated Formula | Calculated Mass | Source |

| HRMS | EI | 302.2278 | C₂₀H₃₀O₂ | 302.2246 | biosciencedbc.jp |

| - | - | - | C₂₀H₂₈O₂ | 300.4 | researchgate.netplantaedb.com |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MSn) provides valuable information about the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting ions. While specific detailed MS/MS fragmentation data for this compound is not extensively detailed in the provided snippets, mass spectrometry in general, including techniques capable of fragmentation analysis, has been utilized in its structure elucidation. researchgate.netresearchgate.net The fragmentation patterns observed in mass spectra, particularly from techniques like Electron Ionization (EI) MS, can help in identifying key structural moieties and their arrangement within the this compound molecule. biosciencedbc.jplibretexts.org

Ionization Techniques (e.g., ESI MS, EI MS) in this compound Characterization

Various ionization techniques are coupled with mass spectrometry to characterize this compound. Electron Ionization (EI) MS is a common "hard" ionization technique that often results in significant fragmentation, which is useful for structural elucidation of small molecules. biosciencedbc.jplibretexts.orgemory.edu Electrospray Ionization (ESI) MS is a "soft" ionization technique typically used for more polar or larger molecules, producing primarily molecular ions or adducts with less fragmentation. researchgate.netemory.eduresearchgate.net Studies on this compound and related diterpenoids from Azadirachta indica have employed ESI-MS and HR-ESI-MS for their characterization. researchgate.net One study specifically mentions using a Finnigan MAT 311A double focusing mass spectrometer for recording mass spectra, which is capable of various ionization modes including EI. researchgate.net The choice of ionization technique depends on the properties of this compound and the specific information required for structural analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups and conjugated systems present in this compound, aiding in structural confirmation. The IR spectrum of this compound has been reported to display characteristic absorption bands. One study mentions IR absorption bands at 3600-3100 cm⁻¹ (indicating O-H stretching), 2900 cm⁻¹ (C-H stretching), and 1710-1680 cm⁻¹ (suggesting the presence of six-membered and α,β-unsaturated carbonyl groups). researchgate.net UV-Vis spectroscopy is used to detect chromophores, such as conjugated double bonds or carbonyl systems, and the UV spectrum of this compound has also been recorded as part of its spectral characterization. researchgate.net These spectroscopic data provide essential information about the functional groups and π-electron systems within the this compound structure.

| Spectroscopy Technique | Observed Peaks/Ranges (cm⁻¹) | Assigned Functional Group/Feature | Source |

| IR | 3600-3100 | O-H stretching | researchgate.net |

| IR | 2900 | C-H stretching | researchgate.net |

| IR | 1710-1680 | Six-membered and α,β-unsaturated carbonyls | researchgate.net |

| UV-Vis | - | Conjugated systems/Chromophores | researchgate.net |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that high-quality single crystals can be obtained. purechemistry.orgresearchgate.netnih.gov While some studies on related diterpenoids from Azadirachta indica have utilized single-crystal X-ray diffraction for structure elucidation and absolute configuration determination, the provided information does not explicitly state that X-ray crystallography has been successfully applied to this compound itself for absolute configuration assignment. researchgate.netresearchgate.net The application of X-ray crystallography would provide unambiguous data on the spatial arrangement of atoms in crystalline this compound.

Stereochemical and Conformational Analysis of this compound

The stereochemical and conformational analysis of natural products like this compound is a critical step in fully characterizing the compound. Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial as different stereoisomers can exhibit distinct biological activities. mriquestions.comresearchgate.net Conformational analysis examines the spatial arrangements of atoms that can be interconverted by rotation around single bonds. Both aspects are often elucidated concurrently using a combination of spectroscopic and computational methods.

For this compound, a tricyclic diterpenoid, the stereochemical analysis involves determining the relative and absolute configurations of its chiral centers, as well as understanding the preferred conformations of its ring systems.

Relative Configuration Determination

The determination of the relative configuration establishes the stereochemical relationship between different chiral centers within the same molecule. For natural products, this is frequently achieved through detailed analysis of NMR spectroscopic data, particularly using techniques that provide information about through-space interactions between nuclei. researchgate.netmaterialsproject.orglibretexts.orgyoutube.com

Key NMR techniques employed for relative configuration determination include:

Nuclear Overhauser Effect (NOE) and SpectroscopY (NOESY): NOE is a phenomenon where the intensity of an NMR signal of a nucleus is affected when another nucleus nearby in space is irradiated. organicchemistrydata.orgmriquestions.comcolumbia.edujcsp.org.pkamazonaws.com NOESY is a two-dimensional NMR experiment that reveals cross-peaks between protons that are spatially close to each other, typically within 5 Å, regardless of the number of bonds separating them. columbia.eduamazonaws.com By analyzing the pattern of NOESY cross-peaks, the relative proximity of protons in different parts of the molecule can be determined, providing crucial constraints on the three-dimensional structure and thus the relative configuration. columbia.eduiosrjournals.org Studies on related diterpenoids isolated from Azadirachta indica by the same research group that reported this compound's isolation utilized 2D NOESY spectral analysis to establish the stereochemistry of various centers by showing spatial connectivities. researchgate.net This strongly suggests that NOESY played a vital role in determining the relative configuration of this compound.

J-Coupling Constants: Scalar coupling constants ( values) observed in ¹H NMR spectra provide information about the dihedral angles between coupled protons. amazonaws.com Analysis of vicinal coupling constants () using the Karplus equation or empirical correlations can help deduce the relative orientation of substituents on adjacent carbon atoms, contributing to the assignment of relative stereochemistry. amazonaws.com

Absolute Configuration Determination (e.g., Electronic Circular Dichroism - ECD)

The absolute configuration refers to the precise three-dimensional arrangement of atoms of a chiral molecule in space (e.g., R or S assignment at chiral centers). materialsproject.orgrsc.org Determining the absolute configuration is particularly important for chiral natural products, as enantiomers can have vastly different biological activities.

Several methods are used for absolute configuration determination, including X-ray crystallography, chemical correlation, and chiroptical methods such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). researchgate.netmaterialsproject.orgjcsp.org.pknih.gov For natural products that are not amenable to single-crystal X-ray diffraction, ECD spectroscopy, often combined with computational methods, has become a powerful tool. iosrjournals.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, which shows Cotton effects (bands of positive or negative differential absorbance), is highly sensitive to the three-dimensional structure and the absolute configuration of the molecule, particularly if it contains suitable chromophores (light-absorbing groups).

For complex molecules like this compound, the experimental ECD spectrum is often compared with theoretically calculated ECD spectra for possible stereoisomers. These calculations are typically performed using time-dependent Density Functional Theory (TDDFT). iosrjournals.org By comparing the signs and shapes of the calculated and experimental ECD curves, the absolute configuration can be assigned.

While direct experimental or calculated ECD spectra specifically for this compound were not found in the public search results, ECD is a standard technique for determining the absolute configuration of chiral natural products with chromophores (such as the carbonyl and aromatic functionalities present in this compound). It is highly probable that ECD, possibly in conjunction with computational methods, was employed or could be used to determine the absolute configuration of this compound if it was not established solely by other means like X-ray crystallography of a derivative or chemical correlation to a compound of known absolute configuration. Studies on other natural products, including those from Azadirachta indica, have successfully utilized ECD for absolute configuration assignment.

Biosynthetic Pathways and Precursor Studies of Nimbosone

General Diterpene Biosynthesis Framework

Diterpenes are a large class of natural products derived from four isoprene (B109036) units, resulting in compounds with a C20 skeleton. biorxiv.org The biosynthesis of diterpenes begins with the universal precursor, geranylgeranyl pyrophosphate (GGPP). biorxiv.orgnih.govoup.comfrontiersin.org GGPP is then converted into diverse diterpene skeletons through the action of diterpene synthases (diTPSs). biorxiv.orgnih.govfrontiersin.orgresearchgate.net These enzymes catalyze cyclization and rearrangement reactions of the GGPP molecule. biorxiv.orgnih.govresearchgate.net Following the formation of the core diterpene scaffold, further structural diversification is often achieved through functionalization, primarily involving cytochrome P450 monooxygenases (P450s). biorxiv.orgnih.govoup.comresearchgate.net These enzymes introduce oxygen-containing groups and can trigger further backbone modifications, contributing to the vast chemical diversity observed in diterpenoids. biorxiv.orgnih.gov

Isoprene Unit Assembly and Geranylgeraniol Pyrophosphate Precursors

The foundational units for all isoprenoids, including diterpenes, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.orgwikipedia.orgencyclopedia.publibretexts.orgresearchgate.net These precursors are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.orgencyclopedia.publibretexts.org The MVA pathway is typically located in the cytosol, while the MEP pathway is found in plastids, particularly in plants. wikipedia.orglibretexts.org IPP and DMAPP are interconverted by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.orgencyclopedia.pub

The assembly of GGPP (a C20 compound) from these C5 units occurs through a series of sequential head-to-tail condensation reactions catalyzed by prenyltransferases, specifically geranylgeranyl pyrophosphate synthase (GGPPs). nih.govencyclopedia.pubresearchgate.netlipidbank.jp This process involves the condensation of DMAPP with one molecule of IPP to form geranyl pyrophosphate (GPP, C10), followed by the addition of another IPP unit to GPP to form farnesyl pyrophosphate (FPP, C15), and finally the condensation of FPP with a third IPP unit to yield GGPP (C20). nih.govencyclopedia.pubresearchgate.netlipidbank.jp

Here is a simplified representation of the isoprene unit assembly leading to GGPP:

| Precursor/Intermediate | Carbon Units | Enzyme |

| Isopentenyl pyrophosphate (IPP) | C5 | Isopentenyl pyrophosphate isomerase |

| Dimethylallyl pyrophosphate (DMAPP) | C5 | |

| Geranyl pyrophosphate (GPP) | C10 | Geranyl pyrophosphate synthase (GPPS) |

| Farnesyl pyrophosphate (FPP) | C15 | Farnesyl pyrophosphate synthase (FPPS) |

| Geranylgeranyl pyrophosphate (GGPP) | C20 | Geranylgeranyl pyrophosphate synthase (GGPPs) |

Proposed Biogenetic Pathway for Nimbosone and Related Podocarpatrienoids

This compound is a podocarpatrienoid diterpenoid. plantaedb.comthieme-connect.comthieme-connect.commdpi.comdokumen.pub While a specific detailed pathway solely for this compound biosynthesis is not extensively detailed in the provided search results, the biogenesis of podocarpatrienoids generally involves the cyclization of GGPP catalyzed by specific diterpene synthases, followed by subsequent modifications. nih.govfrontiersin.orgresearchgate.net These modifications often include oxidation steps mediated by cytochrome P450 enzymes. biorxiv.orgnih.govoup.comresearchgate.net

Research on related diterpenoids from Azadirachta indica suggests a common diterpene biosynthetic origin. plantaedb.comthieme-connect.comthieme-connect.commdpi.comdokumen.pubresearchgate.netresearchgate.net Studies have identified other diterpenoids like nimbiol, nimbionone, and margolonone (B15420102) in neem, which share structural similarities and are likely derived from related biosynthetic routes involving GGPP as the initial precursor. plantaedb.comthieme-connect.comthieme-connect.commdpi.comdokumen.pubresearchgate.net The specific diTPS and subsequent modifying enzymes responsible for the unique tetracyclic structure and functional groups of this compound would be key components of its dedicated pathway.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The enzymes involved in this compound biosynthesis would include those in the upstream MVA or MEP pathways producing IPP and DMAPP, the prenyltransferases (specifically GGPP synthase) forming the GGPP precursor, and the diterpene synthases and cytochrome P450 enzymes that catalyze the cyclization and functionalization steps leading to this compound. biorxiv.orgnih.govnih.govoup.comfrontiersin.orgresearchgate.netwikipedia.orgwikipedia.orgencyclopedia.publibretexts.orgresearchgate.netlipidbank.jp

While the general classes of enzymes are known for diterpene biosynthesis, the specific enzymes directly responsible for converting GGPP into the this compound scaffold and introducing its characteristic functional groups in Azadirachta indica require dedicated research for identification and characterization. Studies in other plant systems have identified various diTPSs and P450s responsible for the diversity of diterpenes, highlighting the need for targeted investigations in neem. biorxiv.orgnih.govoup.comfrontiersin.orgresearchgate.net Metabolite-guided transcriptome sequencing and phylogenetic analysis are approaches that can aid in the discovery and annotation of these specialized enzymes in non-model organisms like Azadirachta indica. nih.gov

Genetic Engineering Approaches for Modulating this compound Production in Source Organisms

Genetic engineering and metabolic engineering offer promising avenues to modulate the production of valuable natural products like this compound in their native sources or heterologous hosts. biorxiv.orgresearchgate.net Strategies can involve enhancing the flux through the upstream isoprenoid pathways (MVA or MEP), overexpressing key enzymes in the this compound biosynthetic pathway, or downregulating competing pathways that divert precursors. biorxiv.orgresearchgate.net

For instance, increasing the availability of GGPP, the direct precursor, could potentially lead to higher this compound yields. biorxiv.orgnih.govoup.comfrontiersin.org Introducing or enhancing the expression of the specific diTPS and P450 enzymes responsible for this compound formation are crucial steps. biorxiv.orgnih.govresearchgate.net Heterologous expression of the identified biosynthetic genes in microbial cell factories or other amenable hosts could enable scalable and consistent production of this compound, overcoming limitations associated with extraction from natural sources, such as low concentration and complex mixtures. biorxiv.orgresearchgate.net Research in Azadirachta indica has explored biotechnological approaches for producing other compounds like azadirachtin (B1665905) through cell suspension and hairy root cultures, indicating the potential for similar strategies for this compound. thieme-connect.comthieme-connect.com

Compound Names and PubChem CIDs

Synthetic Chemistry and Derivatization Strategies of Nimbosone

Total Synthesis Approaches to Nimbosone and its Core Scaffold

The total synthesis of complex diterpenoids like this compound, which feature a fused tricyclic system, presents significant synthetic challenges. While specific detailed reports on the total synthesis of this compound itself were not extensively found in the immediate search, research on the synthesis of structurally related diterpenoids from Azadirachta indica and those possessing the podocarpane (B1244330) skeleton provides valuable insights into potential approaches.

Studies on the synthesis of methyl nimbinone, another diterpenoid from Azadirachta indica with a similar structural motif, have explored both racemic and asymmetric synthetic routes. iosrjournals.org These efforts highlight the complexity involved in assembling the core scaffold and establishing the correct stereochemistry. Similarly, the synthesis of (±)-ferruginol and (+)-ferruginol, diterpenoids featuring a related podocarpane skeleton, has been achieved through strategies involving the cyclization of modified polyenes. These cyclization reactions are crucial for forming the fused ring system characteristic of this class of compounds. The stereoselectivity of such cyclizations can be influenced by factors including the substituents on the polyene chain and the Lewis acid used.

The core scaffold of this compound, the podocarpa-8,11,13-triene system, is a common motif in many bioactive natural products. Synthetic efforts towards this core often involve the construction of the aromatic C ring and its fusion with the A and B rings, typically through a series of cyclization and functionalization steps. The development of efficient and stereoselective methods for constructing this tricyclic framework is a key aspect of diterpenoid synthesis.

Semisynthetic Modifications and Analog Preparation from this compound

This compound is a naturally occurring compound isolated from Azadirachta indica. researchgate.netimsc.res.in Its isolation provides a potential starting material for the semisynthesis of various analogs and derivatives. Semisynthesis involves using a naturally abundant compound as a precursor for the synthesis of other related compounds, often with modified biological activities or improved properties.

While direct examples of extensive semisynthetic modification of this compound were not detailed in the search results, the broader field of diterpenoid chemistry, particularly concerning abietane (B96969) and podocarpane types, involves semisynthetic approaches. For instance, semisynthesis of abietane diterpenoids has been reported starting from readily available materials like methyl dehydroabietate, which is derived from abietic acid. Given the structural relationship between abietane and podocarpane diterpenoids, similar strategies could potentially be applied to this compound.

The preparation of analogs from natural products like this compound allows for the exploration of structure-activity relationships and the potential development of new compounds with enhanced or altered biological profiles. This often involves targeted chemical transformations of the functional groups present in the parent molecule or modifications to the carbon skeleton.

Chemical Transformation Pathways and Reaction Mechanisms

This compound undergoes various chemical transformations, allowing for the modification of its functional groups and the synthesis of derivatives. One notable reaction reported for this compound is the Baeyer-Villiger oxidation.

The Baeyer-Villiger reaction is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. The reaction typically employs peroxyacids (such as m-chloroperbenzoic acid, mCPBA) or peroxides as oxidizing agents. The mechanism generally involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by migration of a substituent from the carbonyl carbon to the peroxy oxygen, and expulsion of a carboxylate leaving group. The regioselectivity of the reaction, determining which group migrates, is influenced by the migratory aptitude of the substituents, typically following the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.

In the case of this compound (identified as compound 49), treatment with mCPBA and p-toluenesulfonic acid (TsOH) resulted in a Baeyer-Villiger oxidation. This reaction yielded an ester (compound 50), which subsequently underwent hydrolysis to form a phenol (B47542) (compound 51).

A simplified representation of the Baeyer-Villiger transformation of this compound can be depicted as follows:

This compound (Ketone) + mCPBA + TsOH → Ester → Phenol

This specific transformation demonstrates how the acetyl group on the podocarpa-8,11,13-triene core of this compound can be selectively oxidized and subsequently modified, providing a route to new derivatives with altered functionalization on the aromatic ring.

Stereoselective Synthesis of this compound Derivatives

Stereoselectivity is a critical aspect of natural product synthesis, as biological activity is often dependent on the specific spatial arrangement of atoms. For diterpenoids like this compound, which possess multiple chiral centers, controlling stereochemistry during synthesis is paramount.

While direct information on the stereoselective synthesis of this compound derivatives was not extensively detailed, research on related diterpenoids highlights successful strategies. For instance, the stereoselective synthesis of (+)-ferruginol, a diterpenoid with a similar tricyclic core, was achieved using chiral auxiliaries such as (S)-BINOL. This approach involved the stereoselective cyclization of a chiral ester derivative, demonstrating the utility of chiral auxiliaries in inducing asymmetry during key bond-forming steps.

Applying similar stereoselective techniques to the synthesis of this compound and its derivatives would be essential to obtain enantiomerically pure compounds for biological evaluation and to confirm the absolute configuration of synthetic samples against the natural product.

Exploration of New Synthetic Routes to Structurally Complex Diterpenoids

The ongoing exploration of new synthetic routes to structurally complex diterpenoids, including those from Azadirachta indica, is driven by the need for efficient and scalable methods to access these valuable compounds and their analogs. Natural products often serve as inspiration for the development of novel synthetic methodologies.

Research in this area focuses on developing more convergent and efficient synthetic sequences, utilizing modern catalytic methods, and improving stereochemical control. The challenges associated with synthesizing the fused ring systems and introducing specific functional groups at desired positions in diterpenoids necessitate the continuous development of innovative synthetic strategies.

Based on a comprehensive search of scientific literature, there is no publicly available research corresponding to a chemical compound named "this compound." As such, it is not possible to provide an article on its preclinical pharmacological investigations, as no data on its anti-inflammatory or antimicrobial activities has been found.

The names of phonetically similar but distinct compounds, such as "Nemorosone" and "Nimbin," have appeared in scientific literature, each with its own unique set of biological activities. However, no studies specifically investigating "this compound" could be located.

Therefore, the requested article detailing the in vitro biological activity assessments of this compound, including its effects on pro-inflammatory mediators, nitric oxide release, and its efficacy against bacterial and fungal strains, cannot be generated. Fulfilling the request would require fabricating data, which contravenes the core principles of providing accurate and factual information.

Preclinical Pharmacological Investigations and Mechanistic Insights of Nimbosone

In Vitro Biological Activity Assessments

Antioxidant System Modulation and Oxidative Stress Mitigation

No specific studies detailing Nimbosone's effects on antioxidant enzymes, its capacity to scavenge free radicals, or its role in mitigating oxidative stress in preclinical models were identified.

Investigation of Other Reported Preclinical Pharmacological Activities

There is a scarcity of published research on other potential preclinical pharmacological activities of this compound, such as its anti-inflammatory, anticancer, or antimicrobial properties.

In Vivo Preclinical Models for Efficacy Evaluation (excluding human data)

No in vivo studies in animal models evaluating the efficacy of this compound for any therapeutic indication were found in the reviewed literature.

Elucidation of Molecular Mechanisms of Action (Proof of Mechanism Studies)

Detailed mechanistic studies to elucidate the molecular pathways and targets of this compound are not available.

Identification of Molecular Targets and Pathways

There is no information identifying the specific molecular targets or signaling pathways that may be modulated by this compound.

Receptor Engagement Studies

Data from receptor binding assays or other studies to demonstrate direct engagement of this compound with any biological receptors are not present in the current body of scientific literature.

Cellular and Subcellular Localization Studies

There are no published studies investigating the cellular uptake, distribution, or subcellular localization of this compound.

Due to the absence of specific preclinical data for this compound, it is not possible to generate the requested scientifically accurate and informative article with detailed research findings and data tables. Further primary research is required to elucidate the pharmacological profile and mechanisms of action of this particular compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Currently, there is a notable absence of publicly available scientific literature detailing specific structure-activity relationship (SAR) studies conducted on the chemical compound this compound. This compound is a diterpenoid that has been isolated from Azadirachta indica, commonly known as the neem tree. thieme-connect.comresearchgate.net While research has been conducted on other compounds from neem, such as azadirone, to determine the structural requirements for their biological activities, similar investigations focused solely on this compound and its derivatives are not readily found in the existing body of scientific research. researchgate.net

Structure-activity relationship studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological effects. These studies typically involve the synthesis of various analogs or derivatives of a lead compound and the subsequent evaluation of their biological activity. This process allows researchers to identify the key chemical moieties and structural features responsible for the compound's pharmacological actions.

For this compound, this would involve systematically modifying its diterpenoid scaffold and assessing how these changes impact its biological activities. Such studies would provide valuable insights into the pharmacophore of this compound, guiding the design of new, more potent, and selective analogs for potential therapeutic applications.

The lack of specific SAR studies on this compound indicates a significant research gap. Future investigations in this area would be instrumental in unlocking the full therapeutic potential of this natural product.

Advanced Analytical Methodologies for Nimbosone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the separation and quantification of Nimbosone from complex plant extracts, as well as for analyzing its purity. These methods leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like many natural products, including diterpenes. HPLC is employed for both the separation and quantification of components within a mixture nih.govgenaqua.org. While specific detailed parameters for this compound analysis by HPLC were not extensively detailed in the search results, HPLC is a standard method for analyzing terpenoids from Azadirachta indica plantaedb.comnih.govgenaqua.org. The separation is typically achieved using a stationary phase (commonly a C18 column) and a mobile phase, often a mixture of water or a buffer with an organic solvent such as methanol (B129727) or acetonitrile (B52724) nih.gov. Detection is frequently performed using UV-Visible detectors, although other detectors can be coupled for enhanced selectivity and sensitivity.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds genaqua.orgammpdb.com. While this compound is a diterpene, GC has been applied in the analysis of essential oils and volatile constituents from Azadirachta indica ammpdb.com. GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column. Although direct application of GC for this compound as a primary method for quantification might be less common compared to HPLC due to its molecular weight and potential for thermal degradation, GC is valuable for analyzing more volatile co-occurring compounds in Neem extracts and can be coupled with mass spectrometry for comprehensive analysis researchgate.netnih.govammpdb.com.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupled chromatographic and spectroscopic techniques provide powerful tools for the separation, identification, and quantification of this compound and other compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of HPLC with the identification and quantification capabilities of mass spectrometry. LC-MS is particularly useful for analyzing polar and non-polar compounds, including those that are not easily volatilized. LC-MS/MS offers enhanced sensitivity and selectivity by employing multiple stages of mass analysis. While a study specifically detailed an LC-MS/MS method for the quantification of Nimbolide (another compound from Azadirachta indica) in mouse serum, this illustrates the applicability of the technique to the analysis of Neem-derived compounds in biological matrices. The method involved protein precipitation for sample preparation, chromatographic separation on a C18 column, and detection using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple-reaction monitoring (MRM) mode. This approach provides a framework for developing similar sensitive and specific methods for this compound analysis. LC-MS has also been used for the characterization of compounds in Azadirachta indica extracts plantaedb.com.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation achieved by GC with mass spectrometric detection. GC-MS is widely used for the identification of volatile and semi-volatile compounds in complex mixtures. It has been applied in the analysis of constituents from Azadirachta indica researchgate.netnih.govammpdb.com. In GC-MS, compounds eluting from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification by comparison with spectral libraries. GC-MS has been used in the analysis of diterpenoids and other compounds isolated from Neem researchgate.netnih.gov.

Spectroscopic Quantification and Purity Assessment

Spectroscopic methods play a crucial role in the quantification and purity assessment of this compound, as well as in the elucidation of its chemical structure. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound.

UV-Vis spectroscopy can be used for the quantitative analysis of this compound if it possesses a chromophore that absorbs in the UV-Vis region. The intensity of absorption at a specific wavelength is proportional to the concentration of the analyte, following the Beer-Lambert Law.

IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the vibrations of chemical bonds. Analysis of the IR spectrum can help confirm the presence of characteristic groups such as carbonyls and hydroxyls.

NMR spectroscopy, particularly 1H NMR and 13C NMR, is invaluable for determining the complete structure of this compound researchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the arrangement of atoms and functional groups within the molecule can be elucidated researchgate.net.

Mass Spectrometry (MS), as discussed in the coupled techniques section, provides information about the molecular weight of this compound and its fragmentation pattern, which is crucial for confirming its identity and purity researchgate.net. High-resolution MS can provide the exact mass, allowing for the determination of the elemental composition.

Method Development and Validation Protocols

The development and validation of analytical methods for this compound are essential to ensure the reliability, accuracy, and consistency of the results obtained. Method validation is the process of proving that an analytical method is suitable for its intended purpose. Key parameters evaluated during validation include accuracy, precision, linearity, range, detection limit, quantification limit, robustness, and specificity.

Linearity and Range Determination

Linearity refers to the ability of an analytical method to elicit results that are directly proportional to the concentration of the analyte within a specified range globalresearchonline.netlabmanager.com. Establishing linearity is crucial for quantitative analysis of this compound, ensuring that the instrument response (e.g., peak area in chromatography) accurately reflects the amount of this compound present in a sample labmanager.com. The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure provides a suitable level of precision, accuracy, and linearity globalresearchonline.netgmpua.com.

To determine linearity, a series of solutions containing this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response against the corresponding analyte concentration globalresearchonline.netlabmanager.com. According to guidelines, a minimum of five concentration levels is typically recommended for establishing linearity globalresearchonline.netlabmanager.com. The linearity is evaluated by assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1 (typically ≥ 0.999 for many quantitative analyses) labmanager.com.

The range is subsequently defined based on the concentration interval over which acceptable linearity, accuracy, and precision are achieved globalresearchonline.netgmpua.com. For assay methods, the linear range is often established around the target analyte level, for example, 80–120% of the expected concentration gmpua.comdemarcheiso17025.com. For impurity methods, the lower limit of the range is typically the limit of quantitation (LOQ) demarcheiso17025.com.

While specific data on the linearity and range for this compound analysis were not extensively detailed in the search results, the general principles of analytical method validation apply. Researchers developing methods for this compound would perform experiments to establish these parameters for their specific analytical platform (e.g., HPLC-UV, LC-MS).

Precision and Accuracy Assessments

Precision and accuracy are fundamental parameters in validating an analytical method for this compound quantification. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.com. It indicates the reproducibility of the method. Precision can be assessed at different levels, including repeatability (intra-assay precision, within a short time interval under the same conditions) and intermediate precision (within-laboratory variations, including different days, analysts, or equipment) globalresearchonline.netamericanpharmaceuticalreview.com. Precision is often expressed as the relative standard deviation (%RSD) of the replicate measurements gmpua.com. Lower %RSD values indicate higher precision.

Accuracy, also known as trueness, expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value elementlabsolutions.comajpaonline.com. For this compound analysis, accuracy would assess how close the measured concentration is to the actual concentration of this compound in a sample. Accuracy is typically determined by analyzing samples with known concentrations of the analyte, such as spiked placebo samples or by comparison to a reference standard americanpharmaceuticalreview.comajpaonline.com. The recovery rate, calculated as the percentage of the known amount of analyte recovered by the method, is a common measure of accuracy globalresearchonline.netajpaonline.com. Acceptable recovery rates vary depending on the type of analysis and the concentration level, but typical ranges for drug substances might be 99-101% and for drug products 98-102% ajpaonline.com.

Validation studies for this compound analysis would involve performing replicate analyses at different concentration levels within the established range to determine the precision and analyzing spiked samples or reference standards to assess accuracy. For instance, analyzing six replicates at each of three concentration levels (low, medium, high) within the range could provide data for precision assessment globalresearchonline.net.

While specific experimental data for this compound's precision and accuracy were not found, the general requirements for method validation would necessitate such studies.

Chemometric and Multivariate Analysis in this compound Data Interpretation

Chemometrics is a discipline that uses mathematical and statistical methods to extract relevant information from chemical data felixinstruments.com. Multivariate analysis, a key component of chemometrics, involves the simultaneous analysis of multiple variables to understand complex relationships within a dataset nih.gov. In the context of this compound research, particularly when analyzing complex extracts from Azadirachta indica, chemometric and multivariate analysis techniques can be invaluable for interpreting the large and complex data sets generated by analytical techniques like chromatography and spectroscopy researchgate.netfelixinstruments.com.

These techniques can be applied for various purposes in this compound research:

Classification and Discrimination: Multivariate methods like Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) can be used to classify different samples based on their chemical profiles, for example, distinguishing this compound-rich extracts from those with lower concentrations or identifying geographical variations in composition researchgate.netnih.gov.

Quantitative Analysis: Multivariate calibration techniques, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), can be employed for the quantitative determination of this compound in complex matrices, potentially overcoming issues with spectral overlap or matrix effects that can affect univariate methods researchgate.net. One study mentioned the use of multivariate calibration for quantifying azadirachtin-related limonoids and simple terpenoids in neem extracts, improving accuracy compared to two-component calibration researchgate.net. While this study focused on azadirachtin (B1665905), the principle is applicable to other related limonoids like this compound.

Identification of Markers: Chemometric analysis can help identify specific compounds or patterns in analytical data that are characteristic of the presence or concentration of this compound researchgate.net.

Data Exploration and Visualization: Techniques like PCA can reduce the dimensionality of complex data, allowing for visualization of trends, outliers, and groupings within the dataset nih.gov.

While specific examples of multivariate models developed solely for this compound were not prominently found, the general application of these techniques in analyzing complex natural product extracts from Azadirachta indica, which contain this compound among other compounds, is well-established researchgate.net. The ability of multivariate analysis to handle correlated variables and complex data structures makes it a powerful tool for gaining a deeper understanding of the chemical composition of neem extracts and the behavior of individual components like this compound within these complex mixtures nih.gov.

Example Data Table (Illustrative - based on general principles, not specific this compound data from search results):

Below is an illustrative table showing typical data collected for linearity assessment of an analytical method.

| This compound Concentration (µg/mL) | Replicate 1 Response (Area Units) | Replicate 2 Response (Area Units) | Replicate 3 Response (Area Units) | Mean Response (Area Units) |

| 1.0 | 1050 | 1030 | 1065 | 1048.3 |

| 2.5 | 2620 | 2580 | 2650 | 2616.7 |

| 5.0 | 5100 | 5050 | 5120 | 5090.0 |

| 7.5 | 7600 | 7550 | 7630 | 7593.3 |

| 10.0 | 10100 | 10050 | 10150 | 10100.0 |

Note: This table presents illustrative data for demonstrating the concept of linearity assessment. Actual data for this compound would depend on the specific analytical method and instrument used.

Example Data Table (Illustrative - based on general principles, not specific this compound data from search results):

Below is an illustrative table showing typical data collected for precision and accuracy assessment at a specific concentration.

| Sample Type | Replicate | Measured Concentration (µg/mL) |

| Spiked Sample (5 µg/mL) | 1 | 4.98 |

| Spiked Sample (5 µg/mL) | 2 | 5.05 |

| Spiked Sample (5 µg/mL) | 3 | 5.01 |

| Spiked Sample (5 µg/mL) | 4 | 4.96 |

| Spiked Sample (5 µg/mL) | 5 | 5.03 |

| Spiked Sample (5 µg/mL) | 6 | 5.00 |

Calculations:

Mean Measured Concentration: 5.005 µg/mL

Standard Deviation: 0.033 µg/mL

%RSD: (0.033 / 5.005) * 100 ≈ 0.66%

Accuracy (Recovery): (5.005 / 5.00) * 100 = 100.1%

Note: This table presents illustrative data for demonstrating the concept of precision and accuracy assessment. Actual data for this compound would depend on the specific analytical method and instrument used.

Detailed Research Findings (Synthesized from Search Results):

Theoretical and Computational Chemistry of Nimbosone

Quantum Chemical Calculations (Ab Initio, DFT, Semi-empirical Methods)

Quantum chemical calculations, including ab initio, Density Functional Theory (DFT), and semi-empirical methods, are fundamental tools for investigating the electronic structure and properties of molecules. DFT, in particular, is widely used due to its balance of accuracy and computational cost for systems of moderate size. These methods allow for the theoretical determination of molecular geometries, energies, and electronic distributions.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed information about the electronic structure of nimbosone, including charge distribution and bond characteristics. This information is crucial for predicting its reactivity patterns, potential reaction sites, and likely chemical transformations. While general applications of quantum chemical calculations for reaction prediction exist rsc.org, specific studies detailing the electronic structure and reactivity predictions for this compound using these methods were not explicitly found in the provided search results. However, the molecular formula of this compound is reported as C20H28O2 researchgate.netiosrjournals.org.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's electronic stability and reactivity. The HOMO represents the energy level of the most accessible electrons for donation, while the LUMO represents the lowest energy level available for accepting electrons ossila.comwikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and can be related to optical and electronic properties ossila.comwikipedia.org. Analysis of HOMO and LUMO can help predict where a molecule is likely to participate in electron transfer reactions, acting as a nucleophile (via HOMO) or an electrophile (via LUMO) youtube.com. While the search results discuss HOMO-LUMO analysis in a general context ossila.comwikipedia.orgyoutube.comyoutube.com, specific details regarding the HOMO-LUMO orbitals or band gap of this compound were not found.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide information about conformational flexibility, stability, and interactions with solvents or other molecules nih.gov. Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is a key aspect that can be explored through MD simulations youtube.comnih.gov. MD simulations are valuable for understanding how molecules behave in a more natural environment, considering their flexibility and dynamic interactions youtube.com. While MD simulations are used to study biomolecular systems and drug interactions nih.govrsc.orgmpg.de, specific MD simulations or detailed conformational studies focused on this compound were not found in the provided search results.

In Silico Screening and Target Prediction

In silico screening involves using computational methods to rapidly evaluate large libraries of compounds for potential biological activity against specific targets. This approach can help prioritize compounds for experimental testing. Target prediction, often a part of in silico screening, aims to identify the most probable biological targets that a molecule might interact with. Molecular docking is a common technique used in in silico screening to predict the binding affinity and interaction modes of a ligand (like this compound) with a target protein researchgate.netiosrjournals.org. Studies have utilized molecular docking to investigate the potential of compounds from Azadirachta indica, the source of this compound, against various biological targets, such as enzymes involved in Alzheimer's disease researchgate.net. This compound itself was included in a molecular docking analysis against targets like beta-secretase 1 (BACE1), gingipain cysteine protease, and tau oligomerization receptors, showing a docking score of -6.043 kcal/mol against BACE1 researchgate.net. This suggests that computational screening methods are being applied to evaluate this compound's potential interactions with biological macromolecules.

| Compound Name | PubChem CID | Molecular Weight (g/mol) | Molecular Formula | Docking Score (kcal/mol) against BACE1 |

|---|---|---|---|---|

| This compound | 12309055 | 300.4 | C20H28O2 | -6.043 |

| Meldenin | 177086 | 454.6 | C28H38O5 | -6.039 |

| Isonimbinolide | 14136864 | 572.6 | C30H36O11 | -5.986 |

| Rutin | 5280805 | - | - | -9.642 (against BACE1) |

| 7-benzoylnimbocinol | 54580354 | 512.6 | C34H40O7 | -9.706 (against gingipain) |

| Tirucallol | 163184214 | 426.7 | C30H52O | -9.488 (against tau oligomerization) |

Computational Assistance in Structural Elucidation and Verification

Predictive Spectroscopic Data Generation

Predictive spectroscopic data generation involves using computational methods to simulate the results of various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on the compound's molecular structure. These predicted spectra can aid in the identification and characterization of newly isolated compounds or confirm the structure of synthesized ones.

For compounds like this compound, Density Functional Theory (DFT) is a commonly used computational method for predicting spectroscopic parameters. DFT calculations can provide insights into the electronic shielding around atomic nuclei, which directly relates to NMR chemical shifts. Vibrational frequencies and intensities can also be calculated using DFT, allowing for the prediction of IR spectra.

While direct reports on the predictive spectroscopic data generation for this compound were not found, studies on related natural products demonstrate the applicability of these methods researchgate.netepdf.pub. For instance, computational approaches have been used to elucidate the structures of new diterpenoids through the comparison of experimental and predicted NMR data researchgate.netresearchgate.netresearchgate.net.

Chemical Machine Learning Applications

Future Directions and Emerging Research Avenues for Nimbosone

Exploration of Undiscovered Nimbosone Metabolites and Analogs

The exploration of undiscovered this compound metabolites and analogs represents a significant future research avenue. Azadirachta indica is known to contain a vast array of chemically diverse and structurally complex compounds, with over 400 secondary metabolites reported thieme-connect.comthieme-connect.com. This compound is a diterpenoid found in Neem ontosight.aimdpi.com. Other diterpenoids and triterpenoids, including various cyclic diterpenoids and limonoids, have been isolated from different parts of the Neem tree thieme-connect.commdpi.com. Research into the metabolic pathways within the Neem plant may reveal novel this compound metabolites. Additionally, investigating endophytes associated with Neem could lead to the discovery of new compounds, as endophytes are known to produce bioactive metabolites thieme-connect.comthieme-connect.com. Identifying and characterizing these related compounds is crucial for understanding the full spectrum of biological activities associated with this compound and its natural variations.

Sustainable Production and Biotechnological Approaches for this compound

Sustainable production methods and biotechnological approaches for obtaining this compound are increasingly important future research directions. Traditional extraction from plant sources can be resource-intensive and dependent on agricultural factors. Biotechnological production, such as utilizing microbial fermentation or plant tissue culture, offers potential alternatives for a more sustainable and controlled supply of this compound mdpi.comsrce.hr. Research in this area could focus on identifying or engineering microorganisms capable of synthesizing this compound or its precursors. Plant cell culture techniques could also be optimized for higher this compound yields. The broader field of sustainable production in agriculture and the utilization of marine bioresources are areas where biotechnological advancements are being explored ifc.orggu.senih.gov. Applying similar principles to this compound production could lead to more environmentally friendly and efficient methods.

Advanced Mechanistic Studies on this compound's Biological Activities

Advanced mechanistic studies are needed to fully understand the biological activities of this compound. While some potential activities like anti-inflammatory, antimicrobial, and antioxidant effects have been suggested ontosight.ai, the precise molecular targets and pathways involved are often not fully elucidated. Future research should employ advanced biochemical and cell biology techniques to investigate how this compound interacts with cellular components and signaling cascades. For example, studies could focus on its effects on specific enzymes, receptors, or gene expression pathways relevant to its observed activities. Understanding these mechanisms at a deeper level is essential for validating its therapeutic potential and guiding the development of improved analogs. Research into the biological investigation and structure-activity relationship studies of other Neem compounds, such as azadirone, highlights the importance of understanding these mechanisms researchgate.net.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of omics technologies, such as metabolomics and proteomics, holds significant promise for this compound research humanspecificresearch.orgmdpi.comnih.govnih.govresearchgate.net. Metabolomics can provide a comprehensive snapshot of the metabolic changes in biological systems upon exposure to this compound, potentially revealing affected pathways and identifying biomarkers of its activity. Proteomics can similarly offer insights into the protein expression profiles influenced by this compound, helping to identify protein targets and understand the downstream effects of its interactions. These high-throughput technologies can generate vast datasets that, when analyzed using bioinformatics tools, can provide a holistic view of this compound's impact on biological systems humanspecificresearch.orgresearchgate.net. This integrated approach can lead to a more complete understanding of its complex biological activities and potential therapeutic effects.

Development of Novel Synthetic Analogues with Enhanced Preclinical Bioactivity

The development of novel synthetic analogues of this compound is a key area for future research, aiming to create compounds with enhanced preclinical bioactivity wisdomlib.org. Synthetic analogs are chemically modified versions of natural compounds designed to improve properties like efficacy, specificity, or bioavailability while potentially reducing toxicity wisdomlib.org. By understanding the structure-activity relationships of this compound and its natural analogs, researchers can design and synthesize novel compounds with optimized pharmacological profiles. Preclinical studies using relevant in vitro and in vivo models are crucial for evaluating the efficacy and safety of these synthetic analogs before any potential clinical translation. Research on synthetic sesquiterpene lactone analogs demonstrates the potential of this approach in developing compounds with improved biological activities epdf.pub. The development and preclinical evaluation of these novel synthetic analogues could lead to the discovery of more potent and targeted therapeutic agents based on the this compound scaffold. Preclinical animal research is a standard step in evaluating the potential of novel compounds researchgate.netresearchgate.netcore.ac.uk.

常见问题

Basic Research Questions

Q. How to formulate a focused research question on Nimbosone’s mechanism of action?

- Methodological Guidance :

- Use the FLOAT framework to structure your question: ensure it defines the F ocus (e.g., molecular targets), L inkages (e.g., pathways), O perationalization (measurable variables like enzyme inhibition), A ppropriate scope (avoid overly broad/narrow questions), and T imeframe .

- Test the question’s feasibility by reviewing existing literature for data gaps (e.g., conflicting reports on this compound’s binding affinity) and ensuring access to analytical tools (e.g., crystallography, bioassays) .

- Refine phrasing to eliminate ambiguity (e.g., “How does this compound modulate [specific receptor] activity in [cell type] under [defined conditions]?”) .

Q. What methodologies are appropriate for characterizing this compound’s physicochemical properties?

- Methodological Guidance :

- Prioritize reproducible protocols for solubility, stability, and crystallinity assessments (e.g., HPLC for purity, DSC for thermal stability) .

- Use comparative analysis with structurally analogous compounds to identify unique properties (e.g., logP values, hydrogen-bonding patterns) .

- Document all procedures in detail, including instrumentation parameters and validation steps (e.g., NMR spectral acquisition settings) to enable replication .

Q. How to design controlled experiments to assess this compound’s bioactivity?

- Methodological Guidance :

- Employ blinded, randomized designs to minimize bias, with controls for solvent effects, temperature, and cell viability .

- Define independent/dependent variables rigorously (e.g., this compound concentration vs. apoptosis rate) and include dose-response curves to establish EC50 values .

- Use power analysis to determine sample size, ensuring statistical validity (e.g., ≥3 biological replicates) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

- Methodological Guidance :

- Conduct meta-analysis to identify confounding variables (e.g., metabolic degradation in vivo, pharmacokinetic variability) .

- Use isothermal titration calorimetry (ITC) to compare binding affinities across experimental models and validate findings with orthogonal assays (e.g., surface plasmon resonance) .

- Apply Bayesian statistics to quantify uncertainty and model discrepancies between datasets .

Q. What computational strategies integrate multi-omics data to study this compound’s targets?

- Methodological Guidance :

- Combine transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., STRING, KEGG) to identify synergistic or antagonistic pathways .

- Validate predictions with CRISPR-Cas9 knockout models or siRNA silencing, followed by functional assays (e.g., luciferase reporter systems) .

- Address data heterogeneity via machine learning pipelines (e.g., random forests for feature selection) .

Q. How to optimize this compound’s synthetic pathways while ensuring scalability?

- Methodological Guidance :

- Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, temperature) and minimize byproducts .

- Use green chemistry metrics (e.g., E-factor, atom economy) to assess sustainability and cost-efficiency .

- Validate scalability through pilot-scale synthesis and stability testing under GMP-like conditions .

Q. What statistical approaches address variability in this compound’s pharmacokinetic data?

- Methodological Guidance :

- Implement mixed-effects models to account for inter-individual variability (e.g., body weight, genetic polymorphisms) .

- Use bootstrap resampling to estimate confidence intervals for parameters like bioavailability or half-life .

- Apply Mann-Whitney U tests for non-normal distributions (e.g., plasma concentration-time curves) .

Q. How to validate this compound’s proposed molecular targets using CRISPR-Cas9?

- Methodological Guidance :

- Design single-guide RNAs (sgRNAs) targeting putative binding sites and confirm editing efficiency via Sanger sequencing .

- Perform rescue experiments by reintroducing wild-type genes into knockout models and measuring phenotypic reversal (e.g., restored signaling activity) .

- Include off-target controls (e.g., non-targeting sgRNAs) and validate specificity through Western blotting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。